3-(4-fluoro-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluoro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a fluorine atom attached to the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 4-fluoropyrazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole-pyridine derivatives.
Substitution: Formation of substituted pyrazole-pyridine derivatives with various functional groups.
Scientific Research Applications
3-(4-fluoro-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)pyridine
- 1-(4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole
Uniqueness
3-(4-fluoro-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrazole-pyridine fused ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6FN3 |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-(4-fluoropyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6FN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H |
InChI Key |
AZADTZGCNQPPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.